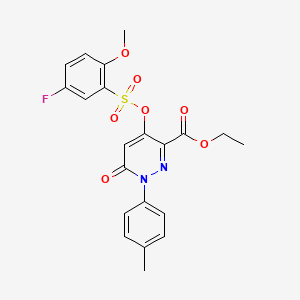

![molecular formula C13H9FN2O2S B2359704 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 325721-14-0](/img/structure/B2359704.png)

1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

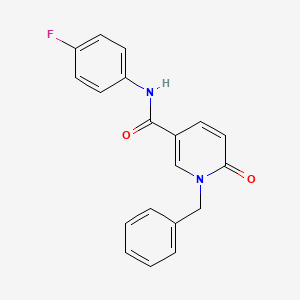

This compound is a pyrazole derivative with the empirical formula C11H9FN2O2 . It is a solid substance . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

Pyrazole synthesis involves various methods, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types . A specific synthesis method for a similar compound involves the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde .Molecular Structure Analysis

The molecular weight of this compound is 220.20 . The SMILES string representation isCC1=CC(C(O)=O)=NN1C2=CC=C(F)C=C2 . Chemical Reactions Analysis

Pyrazole derivatives can undergo various reactions. For instance, 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile reacts with active methylene derivatives, including malononitrile and ethyl cyanoacetate .Physical and Chemical Properties Analysis

This compound is a solid . Its empirical formula is C11H9FN2O2, and its molecular weight is 220.20 .Scientific Research Applications

Synthesis and Biological Activity

- A study by Menozzi et al. (1992) described the synthesis of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, including a derivative with 4-fluorophenyl, exhibiting significant analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities (Menozzi et al., 1992).

Structural Studies and Synthesis

- Kariuki et al. (2021) synthesized compounds including 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, demonstrating significant advancements in structural chemistry of such compounds (Kariuki et al., 2021).

Antimicrobial Activities

- Aly (2016) conducted research on the synthesis of heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, showing moderate to high antimicrobial activity against various microorganisms (Aly, 2016).

Chemical Characterization

- Viveka et al. (2016) focused on the experimental and theoretical study of pyrazole-4-carboxylic acid derivatives, providing detailed insights into the structural and chemical characteristics of such compounds (Viveka et al., 2016).

Applications in Coordination Chemistry

- Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination properties with CuII/CoII/ZnII, contributing to the field of coordination chemistry (Radi et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAOXDAQDFIRFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)

![3-(3-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359629.png)

![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2359631.png)

![1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2359632.png)

![[7-(Benzylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2359636.png)

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2359639.png)